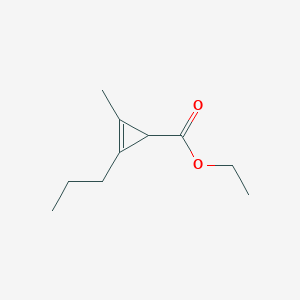
Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclopropene ring, which is a three-membered carbon ring with a double bond, making it a unique and interesting molecule in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate typically involves the reaction of an alkyne with a diazo ester in the presence of a rhodium catalyst. This method is known for its efficiency and high yield . The reaction conditions usually require refluxing in methanol with methanesulfonic acid as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid.
Reduction: Reduction reactions can transform the ester into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for esters.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate involves its interaction with specific molecular targets. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. These interactions can result in the modulation of enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propionate: An ester with a sweet odor, used in food flavorings and fragrances.
Uniqueness
Ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate is unique due to its cyclopropene ring, which imparts distinct chemical properties and reactivity compared to other esters. This structural feature makes it a valuable compound for studying ring strain and reactivity in organic chemistry.
Propiedades
Número CAS |
30762-35-7 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
ethyl 2-methyl-3-propylcycloprop-2-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-4-6-8-7(3)9(8)10(11)12-5-2/h9H,4-6H2,1-3H3 |
Clave InChI |
JUMNWGNEGMIBHU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C1C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)
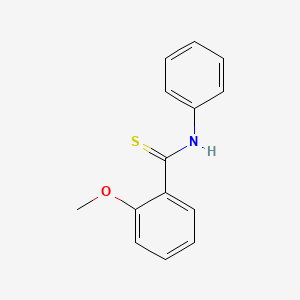
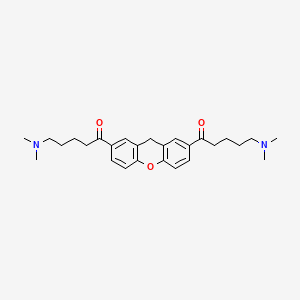

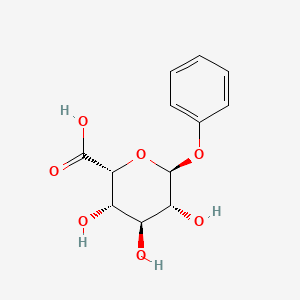
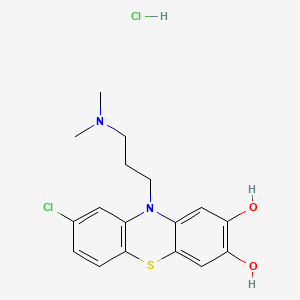

![4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine](/img/structure/B14680605.png)
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)


